Methyl decahydroquinoline-4-carboxylate hydrochloride

Description

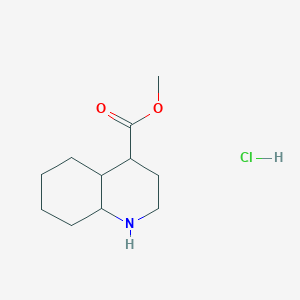

Methyl decahydroquinoline-4-carboxylate hydrochloride is a synthetic compound featuring a fully saturated decahydroquinoline core (ten-membered bicyclic structure) substituted with a methyl ester group at position 4 and a hydrochloride salt. While direct data on this specific compound is absent in the provided evidence, insights can be drawn from structurally related hydrochlorides and quinoline/isoquinoline derivatives. Key characteristics inferred include:

- Structural Features: The decahydroquinoline backbone confers high saturation, likely enhancing lipophilicity compared to aromatic or partially saturated analogs. The methyl ester group may improve solubility in organic solvents, while the hydrochloride salt enhances aqueous solubility .

- Synthesis: Similar compounds (e.g., tetrahydroisoquinoline derivatives) are synthesized via cyclization reactions using catalysts like aluminum chloride, as described for methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h8-10,12H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBSWMFHMLZOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC2C1CCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl decahydroquinoline-4-carboxylate hydrochloride typically involves the reaction of quinoline derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Methyl decahydroquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of decahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

One of the most notable applications of methyl decahydroquinoline-4-carboxylate hydrochloride is in the field of analgesics. Research indicates that derivatives of decahydroquinoline exhibit significant analgesic effects comparable to opiates. For instance, studies have shown that certain derivatives can produce profound analgesia in animal models, such as the mouse-writhing test and rat tail jerk assay, demonstrating their potential as pain-relieving agents .

Antiprotozoal Activity

Quinoline derivatives, including those related to methyl decahydroquinoline-4-carboxylate, have been reported to possess antiprotozoal activity against pathogens like Toxoplasma gondii. This highlights their potential utility in treating protozoal infections, particularly in regions where such diseases are prevalent .

Agrochemicals

This compound has applications in agrochemicals, where compounds derived from quinolines are utilized as herbicides and pesticides. The structural properties of these compounds allow them to interact effectively with biological systems in plants and pests, making them valuable for agricultural applications. The ability to synthesize these compounds efficiently has led to increased interest in their use in crop protection strategies .

Materials Science

Dyes and Colorants

The chemical structure of methyl decahydroquinoline-4-carboxylate allows it to be used in the synthesis of dyes and food colorants. Quinoline derivatives are known for their vibrant colors and stability, making them suitable for various industrial applications .

OLED Phosphorescent Complexes

Recent advancements have shown that quinoline derivatives can serve as ligands in the preparation of organic light-emitting diode (OLED) phosphorescent complexes. These materials are crucial for developing efficient display technologies and lighting solutions .

Synthesis and Methodologies

The synthesis of this compound has been optimized through various methodologies, including microwave-assisted reactions which enhance yield and reduce reaction times. Such advancements not only improve efficiency but also open avenues for the development of new derivatives with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of methyl decahydroquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl decahydroquinoline-4-carboxylate hydrochloride (inferred properties) with analogous compounds from the evidence:

Key Observations :

- Saturation vs.

- Functional Groups : Chloro substituents (e.g., in ) increase polarity and reactivity, while ester groups enhance hydrolytic instability under acidic/basic conditions .

Biological Activity

Methyl decahydroquinoline-4-carboxylate hydrochloride is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, synthesizing relevant findings from various studies and highlighting specific case studies.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, including:

- Antimicrobial Activity : Studies indicate that quinoline derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to methyl decahydroquinoline have shown efficacy against various bacterial strains and fungi .

- Antitumor Activity : Research has highlighted the potential of quinoline-based compounds in cancer treatment, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that derivatives of decahydroquinoline may protect neuronal cells from oxidative stress and neurodegeneration, which could have implications for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .

- Receptor Modulation : It has been suggested that methyl decahydroquinoline derivatives can interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing neuroprotective effects .

Case Studies

-

Antitumor Activity Assessment :

A study evaluated the effects of methyl decahydroquinoline derivatives on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting potent antitumor properties. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics . -

Neuroprotective Study :

In a model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects against cell death. The compound reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to related compounds:

| Compound | Antimicrobial Activity | Antitumor Activity | Neuroprotective Activity |

|---|---|---|---|

| Methyl Decahydroquinoline-4-Carboxylate HCl | Moderate | High | Moderate |

| Quinine | High | Moderate | Low |

| Camptothecin | Low | Very High | Moderate |

| Vasicine | Moderate | High | Low |

Q & A

Q. What are the recommended methodologies for synthesizing methyl decahydroquinoline-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving cyclization, acylation, and salt formation. Key steps include:

- Cyclization : Use mercaptoacetic acid methyl ester and acrylonitrile derivatives under controlled temperature (50–70°C) to form the quinoline core .

- Acylation : Introduce the carboxylate group via esterification, optimizing solvent polarity (e.g., dichloromethane or DMF) and catalyst selection (e.g., HATU or DCC) .

- Salt formation : React the free base with hydrochloric acid in anhydrous ethanol, monitoring pH to ensure stoichiometric conversion .

Optimization involves adjusting reaction time, temperature, and purification techniques (e.g., recrystallization vs. column chromatography) to improve yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement), ensuring high-resolution data (<1.0 Å) to confirm stereochemistry .

- NMR spectroscopy : Employ - and -NMR to verify proton environments and carbon frameworks. For example, methyl ester protons typically resonate at δ 3.7–3.9 ppm .

- Mass spectrometry : Use HRMS (High-Resolution MS) to confirm molecular weight (e.g., [M+H] or [M-Cl] ions) and detect impurities .

Q. How can researchers assess the purity of this compound, and what standards apply?

- HPLC/UV-Vis : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) and compare retention times against reference standards (e.g., EP impurity guidelines) .

- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to detect hydrate or solvent residues .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods resolve chiral centers?

The decahydroquinoline scaffold contains multiple chiral centers, which can be resolved via:

Q. What strategies address contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?

- Dynamic effects : Account for conformational flexibility in solution (NMR) vs. solid-state rigidity (crystallography). Use variable-temperature NMR to probe exchange broadening .

- DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate assignments .

- Complementary techniques : Validate hydrogen bonding patterns via IR spectroscopy or neutron diffraction .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., ion channels or enzymes). Input the crystallographic structure for accuracy .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Q. How can researchers investigate the compound’s mechanism of action in pharmacological assays?

- Enzyme inhibition : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases) .

- Receptor binding : Perform radioligand displacement assays (e.g., -labeled antagonists) to determine K values.

- Cell-based assays : Use nitric oxide (NO) detection kits (e.g., Griess reagent) to assess vascular effects, as done for related compounds .

Q. What advanced techniques are used for impurity profiling during synthesis?

- LC-MS/MS : Identify trace impurities (<0.1%) by matching fragmentation patterns with synthetic intermediates .

- NMR hyphenation : Couple LC with NMR to isolate and characterize impurities in real-time .

- EP/USP standards : Cross-reference impurity limits (e.g., "Imp. E(EP)") for regulatory compliance .

Q. How do solvent and temperature effects influence crystallization outcomes for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.